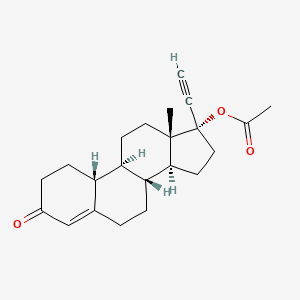

17-(Acetiloxi)-19-norpregn-4-en-20-ino-3-ona

Descripción general

Descripción

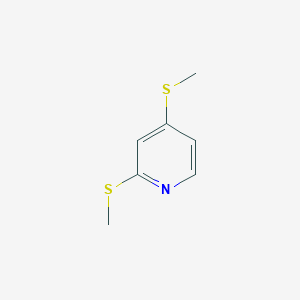

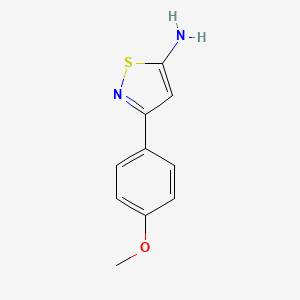

Norethisterone acetate, also known as NETA, is a synthetic progestin used in a variety of medical applications. It is a derivative of 19-nortestosterone and is used in combination with estradiol to treat menopausal symptoms and as a contraceptive. Norethisterone acetate is also used in the treatment of endometriosis, uterine fibroids, and dysfunctional uterine bleeding. In addition, it has been used in laboratory experiments to study the effects of progesterone on female reproductive physiology and behavior.

Aplicaciones Científicas De Investigación

Acetato de Noretisterona: Un Análisis Exhaustivo de las Aplicaciones de Investigación Científica

Anticoncepción: El acetato de noretisterona (NETA) se utiliza comúnmente como un anticonceptivo hormonal. Se puede utilizar solo o en combinación con estrógeno para prevenir el embarazo. El compuesto funciona imitando la hormona natural progesterona, inhibiendo así la ovulación y alterando el revestimiento uterino para evitar la implantación .

Regulación del Ciclo Menstrual: NETA también se utiliza para posponer la menstruación y regular el ciclo menstrual. Esta aplicación es particularmente útil para las mujeres que experimentan períodos intensos o dolorosos, permitiéndoles tener más control sobre sus ciclos menstruales .

Trastornos Ginecológicos: El compuesto es eficaz en el tratamiento de varios trastornos ginecológicos como el sangrado uterino anormal y la endometriosis. Al modular el equilibrio hormonal, NETA ayuda a controlar los síntomas y reducir el malestar asociado con estas afecciones .

Terapia Hormonal de Menopausia: En la terapia hormonal (HT) posmenopáusica, NETA se utiliza junto con el estrógeno para aliviar los síntomas asociados con la menopausia, como los sofocos y la osteoporosis. Ayuda a mantener el equilibrio hormonal que se altera durante la menopausia .

Manejo de la Hiperplasia Endometrial: NETA sirve como una opción de manejo de primera línea para la hiperplasia endometrial sin atipia. Se ha encontrado que reduce la incidencia de histerectomía y se considera una opción de tratamiento segura y eficaz para esta condición .

Terapia de Reemplazo Hormonal: En combinación con valerato de estradiol (EST), NETA se coformula como una terapia de reemplazo hormonal (HRT). Esta combinación se utiliza para reemplazar las hormonas a niveles más bajos durante la menopausia o en mujeres con insuficiencia ovárica .

Mecanismo De Acción

Target of Action

The primary target of 17-(Acetyloxy)-19-norpregn-4-en-20-yn-3-one, also known as Norlutin-A or Norethisterone acetate, is the sex hormone-binding globulin . This compound, being a progestational compound, has high progestational activity with minimal intrinsic androgenicity .

Biochemical Pathways

This can have downstream effects on various physiological processes, including the menstrual cycle and ovulation .

Pharmacokinetics

The pharmacokinetics of 17-(Acetyloxy)-19-norpregn-4-en-20-yn-3-one involve absorption, distribution, metabolism, and excretion (ADME). This compound is rapidly metabolized by first-pass (intestinal and/or hepatic) mechanisms to norelgestromin (NGMN) and norgestrel (NG), which are the major active metabolites . Accumulation following multiple dosing of the compound is approximately 2-fold for NGMN and ethinyl estradiol compared with single-dose administration .

Result of Action

The molecular and cellular effects of 17-(Acetyloxy)-19-norpregn-4-en-20-yn-3-one’s action are primarily related to its role as a contraceptive. By binding to sex hormone-binding globulin and affecting the levels of sex hormones, this compound can prevent ovulation and alter the endometrium, reducing the likelihood of implantation .

Action Environment

The action, efficacy, and stability of 17-(Acetyloxy)-19-norpregn-4-en-20-yn-3-one can be influenced by various environmental factors. For instance, the presence of other medications can affect the metabolism and efficacy of this compound. Additionally, individual factors such as age, health status, and genetic factors can also influence the action of this compound .

Análisis Bioquímico

Biochemical Properties

The biochemical properties of 17-(Acetyloxy)-19-norpregn-4-en-20-yn-3-one are largely due to its interaction with progesterone receptors in the body. As a progestin, it binds to and activates these receptors, influencing various biochemical reactions . The acetoxy group in the compound plays a crucial role in its biochemical activity . The acetoxy group, with the formula −OCOCH3 and the structure −O−C(=O)−CH3, differs from the acetyl group (−C(=O)−CH3) by the presence of an additional oxygen atom .

Cellular Effects

17-(Acetyloxy)-19-norpregn-4-en-20-yn-3-one exerts its effects on various types of cells, primarily those in the female reproductive system. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For example, it can influence the expression of genes involved in the menstrual cycle, thereby regulating menstrual periods .

Molecular Mechanism

The molecular mechanism of action of 17-(Acetyloxy)-19-norpregn-4-en-20-yn-3-one involves binding interactions with progesterone receptors. Upon binding, it can inhibit or activate enzymes, leading to changes in gene expression . The acetoxy group in the compound plays a significant role in these binding interactions .

Metabolic Pathways

17-(Acetyloxy)-19-norpregn-4-en-20-yn-3-one is involved in several metabolic pathways, interacting with various enzymes and cofactors. It is metabolized in the liver by cytochrome P450 enzymes, specifically CYP3A4 .

Transport and Distribution

The transport and distribution of 17-(Acetyloxy)-19-norpregn-4-en-20-yn-3-one within cells and tissues involve various transporters and binding proteins. It is primarily distributed in the plasma, bound to plasma proteins .

Subcellular Localization

The subcellular localization of 17-(Acetyloxy)-19-norpregn-4-en-20-yn-3-one is primarily in the cytoplasm where it binds to progesterone receptors. Upon binding, the receptor-hormone complex moves into the nucleus where it influences gene expression .

Propiedades

IUPAC Name |

[(8R,9S,10R,13S,14S,17S)-17-ethynyl-13-methyl-3-oxo-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-yl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H28O3/c1-4-22(25-14(2)23)12-10-20-19-7-5-15-13-16(24)6-8-17(15)18(19)9-11-21(20,22)3/h1,13,17-20H,5-12H2,2-3H3/t17-,18+,19+,20-,21-,22+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMONTRJLAWHYGT-REGVOWLASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1(CCC2C1(CCC3C2CCC4=CC(=O)CCC34)C)C#C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)O[C@@]1(CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=CC(=O)CC[C@H]34)C)C#C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H28O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30858970 | |

| Record name | 17-(Acetyloxy)-19-norpregn-4-en-20-yn-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30858970 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

340.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38673-38-0 | |

| Record name | 17-(Acetyloxy)-19-norpregn-4-en-20-yn-3-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=38673-38-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 17-(Acetyloxy)-19-norpregn-4-en-20-yn-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30858970 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-Bromobenzo[b]thiophene-2,3-dione](/img/structure/B1626837.png)

![(6-Methylimidazo[2,1-b][1,3]thiazol-3-yl)acetic acid](/img/structure/B1626841.png)

![2-Oxabicyclo[4.1.0]heptane](/img/structure/B1626845.png)

![1-Methyl-2-phenylbenzo[cd]indol-5(1H)-one](/img/structure/B1626857.png)